Nitromethane-d3

Catalog No.
S1893264
CAS No.
13031-32-8
M.F
CH3NO2
M. Wt
64.059 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitromethane-d3

CAS Number

13031-32-8

Product Name

Nitromethane-d3

IUPAC Name

trideuterio(nitro)methane

Molecular Formula

CH3NO2

Molecular Weight

64.059 g/mol

InChI

InChI=1S/CH3NO2/c1-2(3)4/h1H3/i1D3

InChI Key

LYGJENNIWJXYER-FIBGUPNXSA-N

SMILES

C[N+](=O)[O-]

Canonical SMILES

C[N+](=O)[O-]

Isomeric SMILES

[2H]C([2H])([2H])[N+](=O)[O-]

The exact mass of the compound Nitro(2H3)methane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nitromethane-d3 (CD3NO2) is the deuterated isotopologue of nitromethane, where the three hydrogen atoms on the methyl group are replaced with deuterium. This isotopic substitution provides a distinct mass signature and alters nuclear spin properties while maintaining the fundamental chemical reactivity of the parent molecule. Its primary procurement drivers are applications where the absence of hydrogen atoms is critical for analytical clarity or where the deuterium label is essential for mechanistic studies or as a synthetic tracer. It is most commonly used as a specialized solvent for NMR spectroscopy, a reagent for introducing deuterated methyl groups, and a tool for investigating reaction kinetics.

Direct substitution of Nitromethane-d3 with standard, non-deuterated nitromethane (CH3NO2) is fundamentally incompatible with its core applications. In 1H NMR spectroscopy, the strong proton signal from CH3NO2 would obscure the signals of the analyte, defeating the purpose of using a specialized solvent for spectral clarity. For isotopic labeling applications, such as in mass spectrometry or as a synthetic precursor, CH3NO2 lacks the essential M+3 mass difference required for unambiguous tracking and quantification. Furthermore, in mechanistic studies, substituting CD3NO2 for CH3NO2 would eliminate the ability to measure the kinetic isotope effect (KIE), a critical tool for determining whether a C-H bond is broken in a reaction's rate-determining step. Therefore, for any application reliant on isotopic properties, standard nitromethane is not a functional or cost-saving alternative.

Elimination of Solvent-Induced Signal Interference in 1H NMR Spectroscopy

The primary procurement driver for Nitromethane-d3 as an NMR solvent is the elimination of proton signals that would otherwise obscure analyte peaks. Standard nitromethane (CH3NO2) exhibits a strong quintet signal around 4.33 ppm in 1H NMR spectra. In contrast, high-purity Nitromethane-d3 (typically >99.5 atom % D) shows only a minimal residual proton peak at the same chemical shift, ensuring a clear baseline for accurate spectral interpretation of dissolved analytes.

Evidence DimensionResidual 1H NMR Signal Intensity
Target Compound DataTrace residual signal (for >99.5 atom % D purity)
Comparator Or BaselineNitromethane (CH3NO2): Strong quintet signal at ~4.33 ppm
Quantified DifferenceNear-total signal elimination, enabling unobstructed view of analyte signals in the ~4.3 ppm region.
Conditions1H NMR Spectroscopy

This enables the unambiguous detection and integration of analyte signals that would otherwise be masked by the solvent, a critical requirement for structural elucidation and purity analysis.

Enabling Mechanistic Studies via Large Primary Kinetic Isotope Effects

The substitution of hydrogen with deuterium significantly strengthens the carbon-isotope bond, leading to a slower reaction rate if this bond is broken in the rate-determining step. This Kinetic Isotope Effect (KIE, kH/kD) provides definitive evidence for a specific reaction mechanism. For proton-transfer reactions involving nitroalkanes like nitromethane, the KIE can be exceptionally large. For example, in proton-transfer reactions from 4-nitrophenylnitromethane to nitrogen bases, kH/kD values greater than 18 have been measured, indicating the C-H bond cleavage is central to the reaction pathway. Using the non-deuterated CH3NO2 would yield a kH/kD of 1, making it impossible to acquire this mechanistic insight.

Evidence DimensionKinetic Isotope Effect (kH/kD)
Target Compound DataAllows for measurement of kH/kD, with values often >10 for relevant reactions.
Comparator Or BaselineNitromethane (CH3NO2): kH/kD = 1 (by definition)
Quantified DifferenceEnables a measurable KIE (e.g., >18 observed for a similar compound), providing data unobtainable with the non-deuterated analog.
ConditionsProton-transfer reaction from a nitroalkane to a nitrogen base in anisole solution at 25°C.

Procuring Nitromethane-d3 is essential for researchers needing to confirm or disprove reaction mechanisms involving C-H bond activation at the methyl group.

Precursor Suitability for Stable Isotope-Labeled Internal Standards in Mass Spectrometry

In quantitative mass spectrometry, stable isotope-labeled internal standards are the gold standard for correcting sample loss and matrix effects. Nitromethane-d3 serves as a precursor to synthesize analytes containing a -CD3 group, creating an internal standard that is chemically identical to the analyte but has a distinct mass-to-charge ratio (M+3). This mass shift of +3 Da is ideal as it prevents signal overlap from the natural isotopic abundance of the non-labeled analyte. Using CH3NO2 as a precursor would produce a compound indistinguishable from the analyte, rendering it useless as an internal standard.

Evidence DimensionMass Shift (m/z) vs. Analyte
Target Compound DataProvides a +3 Da mass shift when used as a -CD3 source.
Comparator Or BaselineNitromethane (CH3NO2): Provides a +0 Da mass shift, making it indistinguishable from the analyte.
Quantified Difference+3 Da mass difference, enabling clear differentiation in a mass spectrometer.
ConditionsLC-MS/MS or GC-MS quantitative analysis.

This allows for highly accurate and precise quantification of target molecules in complex matrices like plasma or tissue, which is a regulatory expectation in many clinical and environmental testing workflows.

Contrast Enhancement for Structural Analysis in Small-Angle Neutron Scattering (SANS)

Small-Angle Neutron Scattering (SANS) is a powerful technique for analyzing the structure of materials on the nanometer scale. Its effectiveness relies on creating contrast between different components in a system. Hydrogen and deuterium have vastly different coherent neutron scattering lengths (-3.74 fm and +6.67 fm, respectively). By using Nitromethane-d3 as a solvent or component, a researcher can precisely tune the scattering length density (SLD) of the medium. This allows for "contrast matching," where the solvent SLD is adjusted to match that of one component, effectively making it invisible to neutrons and highlighting the structure of other components. This level of structural detail is impossible to achieve with standard nitromethane, which has an SLD very similar to other hydrogenous materials.

Evidence DimensionCoherent Neutron Scattering Length (b)
Target Compound DataDeuterium: +6.67 fm
Comparator Or BaselineHydrogen (Protium): -3.74 fm
Quantified DifferenceA difference of 10.41 fm and a change in sign, enabling a wide range of solvent SLD tuning for contrast variation experiments.
ConditionsSmall-Angle Neutron Scattering (SANS) experiments.

This enables the selective analysis of specific domains within complex mixtures, such as determining the structure of a protein within a detergent micelle or characterizing porosity within a polymer matrix.

High-Resolution NMR Analysis of Polar Analytes

For determining the structure or purity of compounds soluble in nitromethane, particularly when key analyte signals fall near 4.3 ppm. Using Nitromethane-d3 ensures a clear, unobstructed baseline, preventing the solvent's own signal from interfering with the quantification or identification of the solute.

Synthesis of Deuterated Internal Standards for Regulated Bioanalysis

As a starting material for introducing a trideuteromethyl (-CD3) group onto a target molecule. This is a common strategy for producing the ideal internal standard for LC-MS assays, ensuring maximum accuracy in pharmacokinetic, clinical, and environmental testing by perfectly mimicking the analyte's behavior during extraction and analysis.

Mechanistic Elucidation of C-H Activation Pathways

In physical organic chemistry research to definitively prove or disprove reaction mechanisms. By comparing the reaction rates of Nitromethane-d3 and its protic analog, researchers can calculate the kinetic isotope effect and determine if the methyl C-H bond is broken in the slowest step of the reaction.

Structural Characterization of Multi-Component Systems via SANS

As a component in a solvent system for Small-Angle Neutron Scattering (SANS) analysis of materials like polymers, gels, or biological complexes. The unique neutron scattering properties of deuterium allow researchers to use contrast matching to selectively make parts of the system 'invisible', thereby isolating the scattering signal from the specific component of interest.

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

13031-32-8

Wikipedia

Nitro(2H3)methane

Dates

Last modified: 08-16-2023

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